ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate
Description
ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-4-31-23(30)15-9-5-6-10-16(15)24-19(29)13-32-22-21-27-26-20(14(2)3)28(21)18-12-8-7-11-17(18)25-22/h5-12,14H,4,13H2,1-3H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXILXVMCYVGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Triazoloquinoxaline Core: The triazoloquinoxaline core can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol.
Thioacetylation: The synthesized triazoloquinoxaline derivative is then subjected to thioacetylation using thioacetic acid or its derivatives under suitable reaction conditions.
Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Antiviral Activity
Triazoloquinoxaline derivatives, including ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate, have demonstrated significant antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication through various mechanisms:
- Mechanism of Action : These compounds may interfere with viral enzymes or inhibit the binding of viruses to host cells. For example, studies have shown that triazoloquinoxaline derivatives can inhibit RNA-dependent RNA polymerase, a critical enzyme for viral replication .
- Case Studies : In vitro studies have reported promising results against viruses such as influenza and HIV. For instance, derivatives exhibiting structural similarities have shown effective inhibition of viral activity in cellular assays .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored:
- Bacterial and Fungal Inhibition : Compounds in this class have been shown to possess antibacterial and antifungal activities. They may disrupt microbial cell walls or interfere with metabolic pathways essential for microbial growth .
- Research Findings : A study demonstrated that triazoloquinoxaline derivatives exhibited significant activity against various strains of bacteria and fungi, indicating their potential as therapeutic agents in treating infections .
Anticancer Activity
The anticancer properties of this compound are noteworthy:
- Mechanisms Involved : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting cell proliferation .
- Clinical Relevance : Preclinical studies have shown that certain derivatives can significantly reduce tumor growth in animal models. For example, compounds similar to this compound have demonstrated efficacy against breast and prostate cancer cell lines .
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic Substitution | 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline |
| 2 | Formation of Amide Bond | Acetic anhydride or acetic acid |
| 3 | Purification | Chromatography |
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets and pathways :
DNA Intercalation: The compound can intercalate with DNA, disrupting the normal function of the DNA molecule and inhibiting the replication of cancer cells.
Enzyme Inhibition: It may inhibit specific enzymes involved in the biosynthesis of nucleic acids or proteins, leading to antimicrobial and antiviral effects.
Apoptosis Induction: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds, such as :
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share the same triazoloquinoxaline core and exhibit similar biological activities, including antimicrobial and anticancer properties.
Quinoxaline Derivatives: Quinoxaline derivatives, such as quinoxaline-1,4-dioxide, also show broad-spectrum antimicrobial activity and are used in various pharmaceutical applications.
Triazole Derivatives: Triazole derivatives, such as voriconazole and posaconazole, are well-known antifungal agents and share structural similarities with the triazoloquinoxaline core.
Biological Activity
Ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound belonging to the class of triazoloquinoxaline derivatives. These compounds are recognized for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
The synthesis typically involves aromatic nucleophilic substitution and various reaction conditions to achieve high yields and purity. The synthetic route includes the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Target of Action : this compound targets various biological pathways associated with viral replication and bacterial growth.
Mode of Action : The compound exhibits its biological effects primarily through the inhibition of key enzymes involved in cellular processes. Similar compounds have shown promising antiviral activity by disrupting viral replication cycles .
Antiviral Activity
Research indicates that triazoloquinoxaline derivatives possess significant antiviral properties. For instance, studies have demonstrated that related compounds exhibit effective inhibition against various viruses by targeting viral enzymes . The specific antiviral efficacy of this compound remains to be fully elucidated but is expected to align with these findings.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several bacterial strains. Triazole derivatives have been reported to exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.125 - 8 μg/mL |
These findings suggest that this compound could exhibit similar antimicrobial efficacy .
Anticancer Activity
The anticancer potential of triazoloquinoxaline derivatives has been explored in various studies. Compounds within this class have shown inhibitory effects on cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 10 - 20 |
| MCF7 (Breast Cancer) | 15 - 30 |
These results indicate a promising therapeutic profile for this compound in cancer treatment .
Case Studies
Recent studies have highlighted the biological activity of related quinoxaline derivatives:
- Antifungal Activity : A study demonstrated that certain triazole derivatives exhibited equipotent antifungal activity against Candida albicans, suggesting a similar potential for this compound .
- Antibacterial Studies : Another study reported that quinoxaline derivatives displayed significant antibacterial effects against multidrug-resistant strains .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling a [1,2,4]triazolo[4,3-a]quinoxaline sulfanyl intermediate with ethyl 2-(2-aminoacetamido)benzoate. Key steps include:
- Thioether formation : Reacting 1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with chloroacetyl chloride to generate the sulfanyl acetamide intermediate.
- Amide coupling : Using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents to link the intermediate to the benzoate ester .
- Characterization : NMR (¹H, ¹³C) to confirm bond formation, IR spectroscopy for functional group analysis (e.g., C=O at ~1700 cm⁻¹), and elemental analysis for purity validation .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Perform gradient solubility tests in polar (DMSO, methanol) and non-polar solvents (dichloromethane) at 25°C and 37°C. UV-Vis spectroscopy or HPLC can quantify solubility limits .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or LC-MS. Acidic/basic stability can be tested by incubating in pH 2–9 buffers .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of the [1,2,4]triazolo[4,3-a]quinoxaline core during functionalization?
- Methodological Answer :
- Electrophilic substitution : The sulfur atom in the thioether group acts as a nucleophile, facilitating reactions with α-halo carbonyl compounds. DFT calculations can map electron density to predict regioselectivity .
- Catalytic optimization : Screen Pd/C or CuI catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the quinoxaline position .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to targets like GABA receptors or microbial enzymes. The triazoloquinoxaline moiety’s planar structure favors π-π stacking in hydrophobic pockets .
- QSAR models : Train models on IC₅₀ data from analogous compounds to predict bioactivity. Molecular descriptors (e.g., logP, polar surface area) correlate with membrane permeability .
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar analogs?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. For example, rotameric equilibria in the acetamido side chain may cause splitting .
- X-ray crystallography : Resolve ambiguities by determining crystal structures. Compare experimental vs. calculated (Mercury software) bond lengths/angles .
Q. How can researchers design assays to evaluate the compound’s antimicrobial or anticonvulsant potential?
- Methodological Answer :
- Antimicrobial : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Minimum inhibitory concentrations (MICs) ≤ 16 µg/mL indicate promise .
- Anticonvulsant : Employ maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents. Measure ED₅₀ values and compare to reference drugs (e.g., phenytoin) .
Methodological Design & Validation
Q. What experimental controls are critical when synthesizing this compound to avoid byproducts?
- Methodological Answer :
- Inert atmosphere : Use Schlenk lines to prevent oxidation of sulfur intermediates.
- Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane). Quench aliquots at intervals and analyze by LC-MS .
Q. How can researchers validate the purity of the final product for pharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
